Home > Products > Screening Compounds P30917 > 1-(4-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine
1-(4-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine -

1-(4-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

Catalog Number: EVT-4184931
CAS Number:
Molecular Formula: C27H28FN5O3
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Phenyl-1-piperazinyl)propyl-2,4-quinazolinedione (Pelanserine)

  • Compound Description: Pelanserine is an anti-hypertensive agent. []

(S)-(-)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol N,N'-Dioxide

  • Compound Description: This compound is characterized by its piperazine ring adopting a chair conformation, with the two N→O groups in a trans-axial orientation. The oxygen atoms engage in an extensive hydrogen bond network, influencing the crystal packing. []

(R,S)-3-(4-Phenyl-1-piperazinyl)-1,2-propandiol (Racemic Modification)

  • Compound Description: This research investigated the racemic modification of this compound, confirming its classification as a "racemic compound" through DSC, IR, and X-ray diffraction studies. The melting point diagram was theoretically derived and experimentally validated, establishing a basis for determining enantiomeric purity using calorimetric methods. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III)

  • Compound Description: Compound III is a 3,4-pyridinedicarboximide derivative with analgesic activity. Its degradation mechanism was studied using HPLC and TLC, revealing five decomposition products. []

Methyl (+/-)-cis-3-hydroxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride ((+/-)-CV-5197)

  • Compound Description: This compound is a selective 5-HT2-receptor antagonist. It was optically resolved, and the (+)-enantiomer, determined to have 3S,4R configuration, exhibited more potent 5-HT2 receptor binding and antagonistic activity than the (-)-enantiomer. []

4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

  • Compound Description: Compound II was subjected to UV spectrophotometric analysis and its decomposition process in acidic and alkaline environments was investigated using HPLC and TLC. This revealed five decomposition products and highlighted the instability of the imide group. []

1-[2-Acetoxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one (Ac-MG-1)

  • Compound Description: Ac-MG-1 exhibits anti-arrhythmic and local anesthetic properties. Its crystal structure and conformational analysis were investigated, providing insights into its structure-activity relationship. []

1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one

  • Compound Description: This anti-arrhythmic and hypotensive agent exhibits distinct conformational characteristics, as revealed by crystallographic analysis. Its crystal structure reveals two molecules with different torsion angles and intermolecular hydrogen bonding patterns. []

(2R,3R)-[123I]- and (2S,3S)-[123I]-trans-2-hydroxy-5-((E)-3-(iodo)allyloxy)-3-(4-phenyl-1-piperazinyl)tetralin

  • Compound Description: These compounds are radiotracer analogs of benzovesamicol, developed as potential SPECT imaging agents for assessing cholinergic neuronal integrity. Their synthesis and in vivo evaluation demonstrated the enantioselective nature of vesamicol receptor binding. []

2-Amino-1,4-dihydro-4-(2-{[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]sulfinyl}phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

  • Compound Description: XB513 possesses both calcium agonistic and α-1 adrenergic receptor blocking activities. Its dual pharmacological profile makes it a potential therapeutic candidate for congestive heart failure. []

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This compound exhibits potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies suggest its potential mechanism of action involves inhibiting the enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) enzyme. []

7-{3-[4-(2,3-Dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

  • Compound Description: OPC-4392 exhibits potent antimethamphetamine activity and demonstrates dopamine autoreceptor agonist properties. Its development stemmed from research focusing on ω-(4-phenyl-1-piperazinyl)-alkoxy-2(1H)-quinolinone derivatives as potential neuroleptic agents. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with neuroprotective effects. It demonstrated efficacy in reducing neuronal damage in both in vitro and in vivo models of Parkinson's disease. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is a triazole antifungal agent. Its molecular structure, determined through X-ray crystallography, revealed conformational flexibility and distinct features within its dichlorophenylethoxytriazole moiety. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA demonstrates significant inhibitory effects on osteoclast differentiation and bone resorption, showing potential as a therapeutic agent for osteoporosis and related bone diseases. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

  • Compound Description: BN 80933 exhibits a dual mechanism of action, acting as both a neuronal nitric oxide synthase inhibitor and an antioxidant. It has demonstrated neuroprotective properties in models of transient focal cerebral ischemia. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

  • Compound Description: [(11)C]Preladenant is a PET radiotracer developed for imaging cerebral adenosine A2A receptors. It exhibits favorable brain kinetics and suitable characteristics for studying A2A receptors in vivo. []

1-(4-substituted)-2-(-4-(Piperazine-1-yl)bis-thiazole-5-yl)2-methyl-4-nitro-1H-imidazole-1-yl)ethanone derivatives

  • Compound Description: This series of compounds were investigated for their anti-inflammatory activity. Some derivatives exhibited promising in vitro membrane stabilization and in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives

  • Compound Description: This series of quinolone derivatives were designed and synthesized as potential antimicrobial agents. Their biological activity was assessed, and docking studies were performed to understand their interactions with bacterial topoisomerase II DNA gyrase. []

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

  • Compound Description: These compounds demonstrated promising enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase. They also exhibited activity against various Gram-positive and Gram-negative bacterial strains. []

1-[3-(4-Aryl-1-piperazinyl)]propyl Derivatives of Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid

  • Compound Description: This series of compounds demonstrated analgesic activity in the "writhing syndrome" and "hot plate" tests, suggesting their potential as pain-relieving agents. They also exhibited effects on locomotor activity and barbiturate-induced sleep in mice. []

5-(4-Biphenyl)-3-methyl-4-phenyl-1,2,4-triazole Derivatives

  • Compound Description: This group of compounds was developed as selective antagonists for the human vasopressin V1A receptor. Structure-activity relationship studies identified key substitutions that enhanced their affinity and selectivity. [, ]

3-Aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin and dopamine D1 receptors. Structure-activity relationship studies identified key substitutions influencing their receptor binding profiles. []

1-[2-Hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl Derivatives of Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

  • Compound Description: These compounds exhibited analgesic activity in the \"writhing syndrome\" test, surpassing the potency of acetylsalicylic acid. They also demonstrated significant suppression of spontaneous locomotor activity in mice. []

1-(4-Fluorobenzoyl)-4-alkyl/arylthiosemicarbazide and 5-(4-Fluorophenyl)4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione Derivatives

  • Compound Description: These compounds were evaluated for their antimycobacterial and anticonvulsant activities. Some derivatives exhibited promising activity against Mycobacterium fortiutum and showed protection against pentylenetetrazole-induced seizures. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist that acts as an HIV-1 entry inhibitor. Its development involved optimizing the benzylic substituent to fine-tune receptor selectivity and potency. []

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives (e.g., KN1022, KN734/CT52923)

  • Compound Description: This class of compounds exhibits potent inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation. Extensive structure-activity relationship studies led to the identification of KN734/CT52923, a potent and selective inhibitor with improved aqueous solubility. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

  • Compound Description: Imatinib mesylate is an antileukemic agent. The research focused on a new crystalline η-modification, characterized by its unique planar distances, melting point, and IR spectra. []

3-(4-Substituted-1-piperazinyl)-1-substituted-1-phenylpropanol Derivatives

  • Compound Description: This series of compounds underwent quantitative structure-activity relationship studies. Their reversed-phase thin-layer chromatographic parameters (Rm) were correlated with their LD50 values, providing insights into the relationship between their physicochemical properties and toxicity. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Compound Description: This compound exists as optically active isomers, with the (4S)-(+)-enantiomer identified as the active form based on its antihypertensive effect in spontaneously hypertensive rats and inhibition of [3H]nimodipine binding. [, ]

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone

  • Compound Description: This compound was synthesized using an eco-friendly microwave-assisted approach and its structure confirmed by X-ray diffraction and Hirshfeld Surface Analysis. The research highlights the advantages of microwave irradiation for efficient and sustainable synthesis. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

  • Compound Description: These compounds exhibited antidepressant-like activity in a forced-swimming test with mice, suggesting their potential as therapeutic agents for depression. Their mechanism of action involves agonism at sigma receptors. [, ]

(4-Substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates

  • Compound Description: This series of compounds was synthesized and evaluated for analgesic and anti-inflammatory activity. Notably, several 2-(4-substituted phenyl-1-piperazinyl)ethyl 2-(7- or 8-substituted 4-quinolinylamino)benzoates displayed potent analgesic effects, surpassing the reference compounds glafenine and aminopyrine. []

N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine

  • Compound Description: This compound is a newly identified N-oxidized metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. It's formed via the metabolism of 4-nitro-3-(trifluoromethyl)phenylamine, a primary metabolite of flutamide. []

Properties

Product Name

1-(4-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

IUPAC Name

(4-fluorophenyl)-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]methanone

Molecular Formula

C27H28FN5O3

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C27H28FN5O3/c28-22-8-6-21(7-9-22)27(34)32-18-14-30(15-19-32)24-10-11-25(33(35)36)26(20-24)31-16-12-29(13-17-31)23-4-2-1-3-5-23/h1-11,20H,12-19H2

InChI Key

LJWNQLDILZEDNM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.